beta-acetoxyisovalerylshikonin

描述

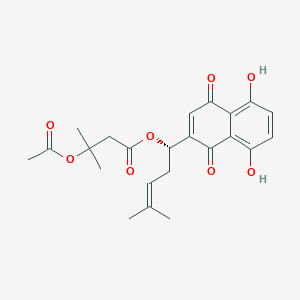

β-乙酰氧基异戊酰基紫草素: 是一种从紫草科植物Arnebia euchroma中分离得到的萘醌衍生物 . 该化合物以其独特的红色而闻名,属于紫草素衍生物家族的一部分,其药理活性已被广泛研究 .

准备方法

合成路线和反应条件: : β-乙酰氧基异戊酰基紫草素可以通过从Arnebia euchroma中提取,并使用制备型高效液相色谱 (HPLC) 进行合成 . 该化合物通常使用C18柱,以乙腈/甲醇作为流动相进行分离 .

工业生产方法: : β-乙酰氧基异戊酰基紫草素的工业生产涉及Arnebia euchroma的栽培,以及随后的提取和纯化过程。 然后使用先进的色谱技术分离该化合物,以确保其高纯度 .

化学反应分析

科学研究应用

Cytotoxicity and Mechanisms of Action

Cytotoxic Effects

Research indicates that beta-acetoxyisovalerylshikonin exhibits potent cytotoxic effects against various cancer cell lines, including those that are resistant to conventional chemotherapy. In a study assessing its effects alongside standard chemotherapeutics like daunorubicin and cisplatin, this compound demonstrated enhanced cytotoxicity when used in combination therapy. The combination resulted in statistically significant improvements in cell viability reduction compared to treatments with chemotherapeutics alone .

Mechanisms of Action

The compound's mechanism involves the modulation of multidrug resistance (MDR) efflux pumps such as MDR1, BCRP, and MRP2. Studies show that this compound can inhibit these transporters, leading to increased intracellular accumulation of chemotherapeutic agents and enhanced apoptosis in resistant cancer cells . Specifically, it was observed that treatment with this compound resulted in a 4-fold increase in daunorubicin accumulation in resistant EPG85.257RDB cells, significantly sensitizing them to chemotherapy .

Table 1: Summary of Cytotoxicity Studies

Clinical Implications

The findings surrounding this compound suggest its potential application in clinical settings for treating MDR cancers. By acting as a chemosensitizer, it may enhance the efficacy of existing chemotherapeutic agents and reduce the required doses, potentially minimizing side effects associated with high-dose chemotherapy.

作用机制

相似化合物的比较

生物活性

Beta-acetoxyisovalerylshikonin is a naphthoquinone derivative derived from the plant Arnebia euchroma, known for its various biological activities, particularly in cancer treatment and antimicrobial applications. This article provides a comprehensive overview of its biological activity based on recent research findings.

This compound exhibits structural similarities to other shikonin derivatives, which are recognized for their potent anticancer properties. The compound primarily acts by inhibiting multidrug resistance (MDR) efflux pumps, thereby enhancing the efficacy of chemotherapeutic agents. Research indicates that this compound significantly blocks the activity of major efflux transporters such as BCRP (Breast Cancer Resistance Protein), MDR1, and MRP2, leading to increased intracellular accumulation of chemotherapeutics like daunorubicin and mitoxantrone .

Cytotoxicity Studies

Cell Lines Tested:

- MCF7 (breast cancer)

- EPG85.257RDB (drug-resistant variant)

- A2780RCIS (ovarian cancer)

Findings:

- This compound demonstrated significant cytotoxic effects against both parental and drug-resistant cell lines. The compound's IC50 values were calculated using the MTT assay, revealing a potent ability to induce cell death through apoptosis and necroptosis mechanisms .

Table 1: Cytotoxicity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF7 | 5.2 | Apoptosis induction |

| EPG85.257RDB | 3.8 | Enhanced drug accumulation |

| A2780RCIS | 4.5 | Inhibition of efflux pumps |

Effects on Drug Resistance

The compound's ability to sensitize resistant cancer cells to chemotherapy was highlighted in various studies. For instance, treatment with this compound resulted in a 3-fold increase in daunorubicin toxicity in EPG85.257RDB cells, demonstrating its potential as an adjuvant therapy in overcoming drug resistance .

Case Studies

- Combination Therapy with Daunorubicin:

- Impact on Cell Cycle Regulation:

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antibacterial activity against various pathogens, including Helicobacter pylori. This is particularly relevant given the increasing prevalence of antibiotic resistance. Its effectiveness was evaluated through minimum inhibitory concentration (MIC) assays, demonstrating significant bactericidal effects under acidic conditions typical of gastric environments .

属性

IUPAC Name |

[(1S)-1-(5,8-dihydroxy-1,4-dioxonaphthalen-2-yl)-4-methylpent-3-enyl] 3-acetyloxy-3-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26O8/c1-12(2)6-9-18(30-19(28)11-23(4,5)31-13(3)24)14-10-17(27)20-15(25)7-8-16(26)21(20)22(14)29/h6-8,10,18,25-26H,9,11H2,1-5H3/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQSAGDWOHVQNFB-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC(C1=CC(=O)C2=C(C=CC(=C2C1=O)O)O)OC(=O)CC(C)(C)OC(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CC[C@@H](C1=CC(=O)C2=C(C=CC(=C2C1=O)O)O)OC(=O)CC(C)(C)OC(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60219131 | |

| Record name | Butanoic acid, 3-(acetyloxy)-3-methyl-, 1-(1,4-dihydro-5,8-dihydroxy-1,4-dioxo-2-naphthalenyl)-4-methyl-3-pentenyl ester, (S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60219131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

430.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69091-17-4 | |

| Record name | Butanoic acid, 3-(acetyloxy)-3-methyl-, 1-(1,4-dihydro-5,8-dihydroxy-1,4-dioxo-2-naphthalenyl)-4-methyl-3-pentenyl ester, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069091174 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanoic acid, 3-(acetyloxy)-3-methyl-, 1-(1,4-dihydro-5,8-dihydroxy-1,4-dioxo-2-naphthalenyl)-4-methyl-3-pentenyl ester, (S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60219131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。